Elucidating the Mechanism of Action for 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide Derivatives: A Proposed Research Framework
Elucidating the Mechanism of Action for 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide Derivatives: A Proposed Research Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide scaffold represents a novel chemical entity with undetermined therapeutic potential. While the precise mechanism of action for this class of derivatives is not yet established in published literature, the rich pharmacological history of both the pyrazole and benzamide moieties provides a strong foundation for targeted investigation. This guide presents a comprehensive research framework for elucidating the mechanism of action of these derivatives. By leveraging structure-activity relationship (SAR) insights from analogous compounds, we propose several high-priority biological targets and outline a multi-pronged experimental workflow to identify and validate the primary mechanism. This document is intended to serve as a strategic guide for researchers and drug development professionals in navigating the discovery process for this promising, yet unexplored, class of compounds.
Introduction: The Therapeutic Potential of Pyrazole and Benzamide Scaffolds
The pyrazole ring is a cornerstone of medicinal chemistry, found in a wide array of approved drugs with diverse biological activities. Similarly, the benzamide functional group is a common feature in many pharmacologically active molecules. The combination of these two pharmacophores in the 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide core suggests a high potential for therapeutic utility.
Derivatives of pyrazole and benzamide have been reported to exhibit a broad spectrum of activities, including:
-
Anticancer Properties: Targeting various cancer cell lines through inhibition of kinases and other signaling proteins.[1][2][3][4][5]
-
Enzyme Inhibition: Acting on a range of enzymes, including cannabinoid receptors, FGFR1, and MurA.[6][7][8]
-
Antimicrobial Activity: Demonstrating efficacy against bacterial and fungal pathogens.[9][10][11]
-
Insecticidal Activity: Showing potential for use in agricultural applications.[12]
Given this landscape, the 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide scaffold is a compelling starting point for a drug discovery program. The primary challenge, and the focus of this guide, is to systematically uncover its mechanism of action.
Hypothesizing the Mechanism of Action: A Structure-Based Approach
Based on the established activities of structurally related compounds, we can formulate several hypotheses for the mechanism of action of 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide derivatives. The following table summarizes potential targets and the rationale for their consideration.
| Potential Target Class | Specific Examples | Rationale Based on Structural Analogs | Key Citations |
| Protein Kinases | CDK2, FGFR1 | Pyrazole-carboxamide structures are known to be effective kinase inhibitors. The benzamide moiety can form crucial hydrogen bonds within the ATP-binding pocket. | [3][7] |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor (CB1) | Biarylpyrazole derivatives have been identified as potent and selective CB1 receptor antagonists. | [6] |
| Enzymes in Metabolic Pathways | MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) | Pyrazolidin-4-carboxamides have been discovered as inhibitors of MurA, an enzyme essential for bacterial cell wall synthesis. | [8] |
| Tubulin | Certain N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism. | [13] | |
| Cellular Signaling Hubs | mTORC1 | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate mTORC1 activity and autophagy. | [4] |
A Proposed Research Workflow for Mechanism of Action Elucidation
To systematically investigate the mechanism of action, we propose a phased experimental approach. This workflow is designed to be iterative, with findings from each stage informing the next.
Caption: Proposed workflow for elucidating the mechanism of action.
Phase 1: Target Identification
The initial phase focuses on identifying potential protein targets. A dual approach, combining experimental and computational methods, is recommended for comprehensive target discovery.
3.1.1. Chemical Proteomics
-
Objective: To identify proteins that directly bind to the 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide derivatives.
-
Methodology:
-
Synthesize an affinity-based probe by attaching a linker and a reactive group (e.g., a photo-affinity label) to the core scaffold.
-
Incubate the probe with cell lysates or live cells.
-
Induce covalent cross-linking between the probe and its binding partners.
-
Enrich the probe-protein complexes using affinity purification (e.g., biotin-streptavidin).
-
Identify the bound proteins using mass spectrometry-based proteomics.
-
3.1.2. In Silico Screening
-
Objective: To predict potential targets based on computational docking of the compound into known protein structures.
-
Methodology:
-
Generate a 3D conformation of the 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide molecule.
-
Perform molecular docking simulations against a library of protein structures, particularly those highlighted in Section 2.
-
Rank the potential targets based on docking scores and binding pose analysis.
-
Phase 2: Target Validation
Once a list of putative targets is generated, the next step is to validate these interactions and characterize their functional consequences.
3.2.1. Biochemical Assays
-
Objective: To confirm direct binding to the identified targets and quantify the interaction.
-
Protocols:
A. Generic Enzyme Inhibition Assay (e.g., for a Kinase Target)
-
Reagents: Purified recombinant enzyme, substrate (e.g., a peptide), ATP, and the test compound.
-
Procedure: a. Serially dilute the 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide derivative in a suitable buffer. b. In a microplate, combine the enzyme, substrate, and varying concentrations of the compound. c. Initiate the reaction by adding ATP. d. Incubate for a predetermined time at the optimal temperature for the enzyme. e. Stop the reaction and quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.
-
Binding Measurement: Flow solutions of the 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide derivative at various concentrations over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.
-
Analysis: Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (KD).
-
3.2.2. Cell-Based Assays
-
Objective: To determine if the compound modulates the activity of the target protein in a cellular context and affects downstream signaling pathways.
-
Protocols:
A. Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Treat cultured cells with varying concentrations of the test compound for different durations.
-
Lysate Preparation: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated (activated) forms, as well as downstream signaling components.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the changes in protein phosphorylation to assess the impact on the signaling pathway.
-
Phase 3: Structural and In Vivo Characterization
With a validated target and a confirmed cellular mechanism, the final phase aims to understand the molecular basis of the interaction and evaluate the compound's efficacy in a biological system.
3.3.1. Structural Biology
-
Objective: To determine the three-dimensional structure of the compound bound to its target protein.
-
Methodology:
-
Co-crystallize the purified target protein with the 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide derivative.
-
Solve the structure using X-ray crystallography or cryogenic electron microscopy (Cryo-EM).
-
Analyze the binding site to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that can guide future lead optimization.
-
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Future Directions
The 3-bromo-N-(1-ethylpyrazol-4-yl)benzamide scaffold holds significant promise for the development of novel therapeutics. While its mechanism of action is currently unknown, the research framework outlined in this guide provides a clear and systematic path to its elucidation. By combining computational, biochemical, cellular, and structural approaches, researchers can efficiently identify and validate the molecular target and its associated signaling pathways. The insights gained from these studies will be crucial for advancing this compound class through the drug discovery pipeline and ultimately realizing its therapeutic potential.
References
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC. [Link]
-
An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]
-
Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pak. J. Pharm. Sci.. [Link]
-
Synthesis and biological evaluation of 3-(phthalimidoethyl)-4-(5-substituted isoxazoline and pyrazoline) substituted benzanilides. Academia.edu. [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. PMC. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
-
Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. PubMed. [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide. PMC. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. [Link]
-
Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pjps.pk [pjps.pk]
- 11. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
